molecular formula C11H12N2O3 B2934759 methyl 5-(2-cyanoacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate CAS No. 307512-39-6

methyl 5-(2-cyanoacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B2934759
CAS No.: 307512-39-6
M. Wt: 220.228
InChI Key: NIKJLGUAFSBYRY-UHFFFAOYSA-N
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Description

Cyanoacetamides are polyfunctional compounds possessing both electrophilic and nucleophilic properties . They are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Synthesis Analysis

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature afforded the target N-substituted cyanoacetamide compounds .


Chemical Reactions Analysis

Cyanoacetamides are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Scientific Research Applications

Synthesis and Transformation into Heterocyclic Systems

Methyl 5-(2-cyanoacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate serves as a precursor in the synthesis of various heterocyclic systems. For example, its transformation into methyl 3-amino-4-carbomyl-2-cyano-2-butenoate and further reactions with dimethylamine and anilines produce dimethylamide and anilides, which upon condensation with salicylaldehyde yield pyrone derivatives. These derivatives can undergo ring closure reactions to produce pyridones and, through coupling with diazonium salts, pyridazines, indicating the compound's utility in synthesizing complex organic structures (Junek, El Sarhan, & Sterk, 1988).

Another study showcases the synthesis of multifunctional compounds from methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its 2-benzoyl analog, prepared from this compound. These compounds are versatile synthons for the preparation of polysubstituted heterocyclic systems such as pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles, highlighting the compound's role in facilitating the synthesis of diverse heterocyclic compounds (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Application in Antimicrobial Agents Synthesis

The compound has also been utilized in the synthesis of novel antimicrobial agents. For instance, a series of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives were synthesized and evaluated for their in vitro antimicrobial activities. The study found that these new pyrrole chalcone derivatives act as significant antimicrobial agents, indicating the compound's potential in the development of new therapeutic tools (Hublikar, Dixit, Kadu, Shirame, Raut, Bhosale, & Jadhav, 2019).

Utility in Heterocyclic Derivatives Synthesis

Furthermore, this compound's transformation through a novel approach to pyrrolo[2,1-b]thiazoles showcases its utility in the synthesis of complex heterocyclic derivatives. This synthesis involves the treatment of substituted acetonitriles with mercaptoacetic acid, leading to the formation of 2-(X-methylidene)thiazolidin-4-ones, which are then N-alkylated and formylated to yield pyrrolo[2,1-b]thiazoles (Tverdokhlebov, Resnyanska, Tolmachev, & Andrushko, 2003).

Properties

IUPAC Name

methyl 5-(2-cyanoacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-6-9(11(15)16-3)7(2)13-10(6)8(14)4-5-12/h13H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKJLGUAFSBYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)OC)C)C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601321495
Record name methyl 5-(2-cyanoacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601321495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24826717
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

307512-39-6
Record name methyl 5-(2-cyanoacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601321495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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